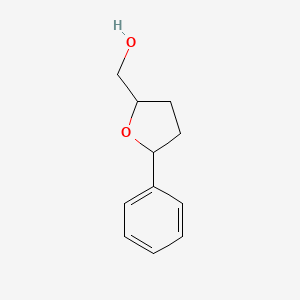

![molecular formula C24H25N5O B2835849 N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide CAS No. 320422-33-1](/img/structure/B2835849.png)

N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

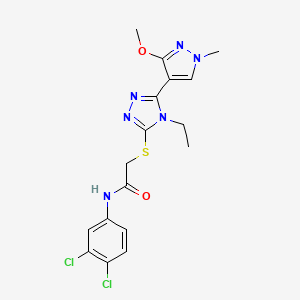

“N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide” is a chemical compound with the molecular formula C23H25N5O2S and a molecular weight of 435.54 . It is also known by its synonyms, which include N-[1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzene-1-sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine ring system, which is a pyrazole ring fused to a pyrimidine ring . It also contains a tert-butyl group, a 4-methylphenyl group, and a 4-methylbenzenecarboxamide group .Aplicaciones Científicas De Investigación

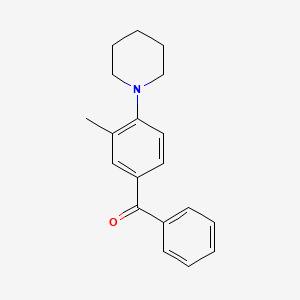

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effects against various bacterial strains. For instance, Compound 4d demonstrated moderate activity with a minimum inhibitory concentration (MIC) of 50 µg/ml against S. aureus , E. faecalis , E. coli , and K. pneumoniae . Additionally, it exhibited weak activity against P. aeruginosa .

Cytotoxicity and Anticancer Potential

Given its unique pyrazolo[3,4-d]pyrimidine scaffold, this compound has been evaluated for its cytotoxic effects. Researchers synthesized novel fluorinated pyrazolo[3,4-d]pyrimidines, including derivatives of our compound, and assessed their anticancer properties. These investigations provide valuable insights into potential chemotherapeutic applications .

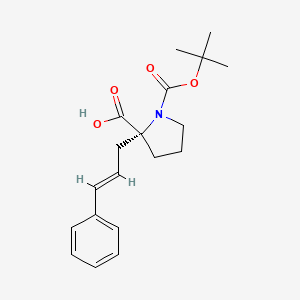

Stereochemistry Studies

The stereochemistry of the reduction process for N-tert-butyl-4-methylpiperid-3-one , a precursor to our compound, has been explored. Researchers found that the methyl substituent at the 4-C position significantly hindered the axial attack of the reagent during isopropylate reduction. This knowledge informs synthetic strategies and contributes to our understanding of related compounds .

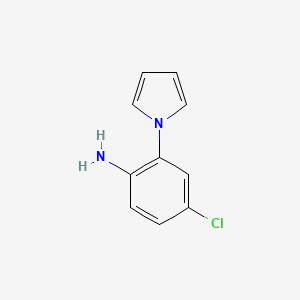

Solvent-Free Synthesis

Efficient synthetic routes are crucial for practical applications. Researchers have reported an efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (a related compound) in good yield. This solvent-free condensation/reduction sequence provides a sustainable approach for accessing similar structures .

Medicinal Chemistry Prospects

Exploring the pharmacological potential of this compound is essential. Its unique scaffold may serve as a starting point for designing novel drugs targeting specific pathways or receptors. Medicinal chemists are keen on identifying bioactive molecules, and this compound’s structure offers exciting possibilities .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Phosphorylation can turn many protein enzymes on or off, thereby altering their function and activity.

Mode of Action

It is generally thought that similar compounds work by binding to their target proteins and altering their function . This can lead to changes in the biochemical pathways that these proteins are involved in.

Biochemical Pathways

They play key roles in regulating cell cycle, cell division, and signal transduction pathways .

Result of Action

By altering the function of protein kinases, this compound could potentially affect a wide range of cellular processes, including cell growth, cell differentiation, and cell death .

Propiedades

IUPAC Name |

N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O/c1-15-6-10-17(11-7-15)20-19-21(27-23(30)18-12-8-16(2)9-13-18)25-14-26-22(19)29(28-20)24(3,4)5/h6-14H,1-5H3,(H,25,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVBQHONCAOQHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)NC(=O)C4=CC=C(C=C4)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B2835766.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2835768.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2835773.png)

![N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2835775.png)

![Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2835788.png)